22-Hydroxy Mifepristone-d6

Catalog No.
S16233297
CAS No.
M.F
C29H35NO3
M. Wt
445.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22-Hydroxy Mifepristone-d6

Product Name

22-Hydroxy Mifepristone-d6

IUPAC Name

11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C29H35NO3

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3

InChI Key

ULLTWLWXPJPTQG-UHFFFAOYSA-N

SMILES

Array

22-Hydroxy Mifepristone-d6 is a stable isotope-labeled (SIL) internal standard designed specifically for the bioanalytical quantification of 22-hydroxy mifepristone, a major active metabolite of the antiprogestogen mifepristone. Featuring a six-deuterium label on the dimethylamino group, this compound provides a +6 Da mass shift (m/z 452) relative to the unlabeled target (m/z 446) [1]. In procurement and assay development, it is utilized primarily by contract research organizations (CROs) and clinical laboratories to validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its inclusion in multi-analyte panels ensures compliance with regulatory bioanalytical guidelines by correcting for metabolite-specific extraction losses and matrix-induced ion suppression in complex biological samples such as whole blood and plasma [2].

Substituting a matched SIL internal standard with a generic analog, such as Mifepristone-d3, compromises assay accuracy due to significant chromatographic and physicochemical divergences. In standard reverse-phase LC-MS/MS, 22-hydroxy mifepristone elutes significantly earlier (e.g., 6.39 min) than the parent mifepristone (8.29 min) [1]. Because they do not co-elute, a generic parent-drug internal standard is subjected to a completely different profile of co-eluting matrix interferents, failing to accurately track and correct the specific ion suppression or enhancement occurring at the 6.39-minute window [1]. Furthermore, the addition of the hydroxyl group alters the molecule's polarity and partitioning behavior during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Relying on a surrogate standard results in uncorrected recovery variations, pushing the assay outside the strict ±15% precision and accuracy limits mandated by FDA and EMA bioanalytical guidelines [2].

Matrix Effect Correction via Exact Co-Elution

In whole blood extracts analyzed via UHPLC-QqQ-MS/MS, 22-hydroxy mifepristone elutes at 6.39 minutes, whereas the parent drug mifepristone elutes at 8.29 minutes [1]. Utilizing the matched 22-Hydroxy Mifepristone-d6 standard ensures exact co-elution, allowing the internal standard to experience the exact same matrix interferents. This matched approach successfully constrains matrix effects to a range of -3.0% to +14.7%, whereas using a surrogate like Mifepristone-d3 would fail to correct for the distinct ion suppression profile present at the earlier retention time [1].

Evidence DimensionRetention time and matrix effect control
Target Compound DataElutes at 6.39 min; matrix effects constrained to -3.0% to +14.7%
Comparator Or BaselineMifepristone-d3 (surrogate IS) eluting at 8.29 min
Quantified Difference1.9-minute elution gap eliminated, ensuring identical matrix suppression tracking
ConditionsUHPLC-QqQ-MS/MS analysis of whole blood following tert-butyl-methyl ether extraction at pH 9

Exact co-elution is required to accurately correct for matrix-induced signal variations, preventing quantification errors in complex biological samples.

Extraction Recovery and Assay Precision

When extracting 22-hydroxy mifepristone from whole blood using liquid-liquid extraction, the polar hydroxyl group alters partitioning compared to the parent drug. By incorporating 22-Hydroxy Mifepristone-d6 (at 1000 ng/mL spiking concentration), the assay achieves absolute recovery correction resulting in an effective recovery range of 96.3–114.7% [1]. This matched correction enables the method to maintain intra-day and inter-day precision and accuracy within ±13.2% down to a 0.5 ng/mL limit of quantification (LOQ), strictly satisfying regulatory bioanalytical requirements [1].

Evidence DimensionAssay precision and accuracy (RSD% and RE%)
Target Compound DataPrecision and accuracy within ±13.2%; Recovery 96.3–114.7%
Comparator Or BaselineUncorrected extraction or generic IS (regulatory limit ±15.0%)
Quantified DifferenceMaintains variance below the 15% regulatory threshold across all QC levels
ConditionsLiquid-liquid extraction (LLE) followed by LC-MS/MS quantification

Procuring the exact matched isotope standard is necessary to pass FDA/EMA method validation criteria for clinical and forensic sample analysis.

Elimination of Isotopic Crosstalk

22-Hydroxy Mifepristone-d6 provides a +6 Da mass shift, generating a precursor ion at m/z 452 compared to the unlabeled target at m/z 446 [1]. In contrast to +3 Da labeled standards (which can suffer from minor M+3 isotopic interference from high concentrations of the unlabeled analyte), the +6 Da shift completely isolates the internal standard's multiple reaction monitoring (MRM) transitions. This mass separation ensures zero isotopic crosstalk, preserving signal linearity and baseline noise integrity at the 0.5 ng/mL LLOQ [1].

Evidence DimensionMass shift and isotopic interference
Target Compound Data+6 Da shift (m/z 452)
Comparator Or Baseline+3 Da labeled standards (e.g., -d3)
Quantified DifferenceComplete separation from the natural M+3 envelope of the unlabeled analyte
ConditionsMRM transition monitoring in triple quadrupole mass spectrometry

A +6 Da mass shift prevents false positive signals at the lower limit of quantification, ensuring robust calibration curves.

Clinical Pharmacokinetic (PK) Profiling

In clinical trials evaluating mifepristone dosing regimens, 22-Hydroxy Mifepristone-d6 is utilized to simultaneously quantify the active 22-hydroxy metabolite alongside the parent drug. Its use ensures that matrix effects specific to the metabolite's elution window are corrected, providing accurate exposure data (AUC, Cmax) necessary for regulatory submissions [1].

Forensic Toxicology and Post-Market Surveillance

For forensic laboratories analyzing complex matrices like post-mortem whole blood, the matched d6 internal standard is critical for overcoming high background noise and variable extraction recoveries. It enables validated detection down to 0.5 ng/mL, allowing for the definitive confirmation of self-induced pharmacological abortion or toxicological exposure [1].

Bioanalytical Method Validation (BMV) for CROs

Contract research organizations (CROs) developing proprietary LC-MS/MS assays procure this standard to meet strict FDA and EMA validation criteria. The +6 Da mass shift and exact co-elution properties guarantee that the assay maintains precision and accuracy within the mandated ±15% limits across all quality control levels [2].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

445.26169398 Da

Monoisotopic Mass

445.26169398 Da

Heavy Atom Count

33

Dates

Last modified: 10-13-2025

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